molecular formula C5H11NO3 B128967 tert-Butyl N-hydroxycarbamate CAS No. 36016-38-3

tert-Butyl N-hydroxycarbamate

Cat. No. B128967
Key on ui cas rn: 36016-38-3
M. Wt: 133.15 g/mol
InChI Key: DRDVJQOGFWAVLH-UHFFFAOYSA-N
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Patent
US08067621B2

Procedure details

To a solution of amino alcohol from Step 3 (2.60 g, 5.81 mmol) in DCM (60 mL) was added triethylamine (1.60 mL, 12.0 mmol) followed by tert-butyldicarbonate (1.50 g, 6.88 mmol) and the reaction was stirred overnight at RT. The final mixture was concentrated and purified by flash-chromatography over silica gel (eluted with Hexanes/AcOEt 80:20 to 20:80) to provide 2.80 g (88%) of Boc-amino alcohol.
Quantity
2.6 g
Type
reactant
Reaction Step One
Quantity
1.6 mL
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One
Name
tert-butyldicarbonate
Quantity
1.5 g
Type
reactant
Reaction Step Two
Yield
88%

Identifiers

REACTION_CXSMILES
[NH2:1][OH:2].C(N(CC)CC)C.[C:10]([O:14][C:15]([O:17]C([O-])=O)=O)([CH3:13])([CH3:12])[CH3:11]>C(Cl)Cl>[C:15]([NH:1][OH:2])([O:14][C:10]([CH3:13])([CH3:12])[CH3:11])=[O:17]

Inputs

Step One
Name
Quantity
2.6 g
Type
reactant
Smiles
NO
Name
Quantity
1.6 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
60 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
tert-butyldicarbonate
Quantity
1.5 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)OC(=O)[O-]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction was stirred overnight at RT
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The final mixture was concentrated
CUSTOM
Type
CUSTOM
Details
purified by flash-chromatography over silica gel (eluted with Hexanes/AcOEt 80:20 to 20:80)

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C(=O)(OC(C)(C)C)NO
Measurements
Type Value Analysis
AMOUNT: MASS 2.8 g
YIELD: PERCENTYIELD 88%
YIELD: CALCULATEDPERCENTYIELD 362%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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